Structural Elucidation and NMR Characterization Guide for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
Structural Elucidation and NMR Characterization Guide for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
Executive Summary
[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1[1]), also known as benzyl 1,1-dimethyl-3-butynyl ether, is a sterically hindered propargyl ether with the molecular formula C13H16O and a molecular weight of 188.27 g/mol [2]. In modern drug development and bioconjugation, sterically hindered alkynes are highly valued as rigid linkers and specialized building blocks for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
As a Senior Application Scientist, establishing a rigorous, self-validating Nuclear Magnetic Resonance (NMR) profile for such intermediates is paramount. This whitepaper provides a comprehensive theoretical framework and step-by-step experimental protocol for the unambiguous structural elucidation of this molecule using 1H, 13C, and 2D NMR spectroscopy.
Molecular Architecture & Atom Numbering
To ensure precision in our spectral assignments, we define the molecular architecture and numbering system as follows:
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Aromatic Ring (Ar): The monosubstituted benzene ring (5 protons, 6 carbons).
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C-6 (Benzyl CH2): The methylene bridge connecting the aromatic ring to the ether oxygen.
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C-2 (Quaternary C): The tertiary carbon attached to the ether oxygen, gem-dimethyls, and the propargylic chain.
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C-1, C-1' (Gem-Dimethyls): The two equivalent methyl groups attached to C-2.
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C-3 (Propargylic CH2): The methylene group bridging the quaternary C-2 and the alkyne.
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C-4 (Internal Alkyne): The sp-hybridized carbon attached to C-3.
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C-5 (Terminal Alkyne): The sp-hybridized terminal CH carbon.
1H NMR Chemical Shift Analysis & Causality
The proton NMR spectrum of this molecule is defined by distinct electronic environments dictated by inductive effects and magnetic anisotropy.
Table 1: 1H NMR Chemical Shift Assignments (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Causality |
| H-Ar | 7.25 – 7.40 | m | - | 5H | Standard phenyl ring resonance; complex multiplet due to overlapping ortho, meta, and para protons. |
| H-6 | 4.50 | s | - | 2H | Deshielded by the combined inductive effect of the ether oxygen and the ring current of the adjacent phenyl group. |
| H-3 | 2.40 | d | 2.7 | 2H | Deshielded by the adjacent alkyne and quaternary carbon. Split into a doublet via long-range 4J coupling. |
| H-5 | 2.00 | t | 2.7 | 1H | Shielded by the diamagnetic anisotropy of the alkyne triple bond. Split into a triplet via 4J coupling. |
| H-1, 1' | 1.30 | s | - | 6H | Beta-deshielded by the electronegative ether oxygen, shifting them downfield relative to standard alkanes. |
Causality of Long-Range Coupling: The most diagnostic feature of this spectrum is the 4J coupling (2.7 Hz) between the propargylic CH2 (H-3) and the terminal alkyne proton (H-5). The π -electrons of the alkyne facilitate the transmission of spin state information over four bonds. This is a classic example of long-range coupling in rigid, π -conjugated systems ([3]).
Causality of Alkyne Shielding: Despite the sp-hybridized carbon being highly electronegative, the terminal proton (H-5) appears relatively upfield at δ 2.00. The cylindrical electron cloud of the triple bond generates a diamagnetic ring current when placed in the external magnetic field ( B0 ). This induced field opposes B0 along the axis of the triple bond, shielding the terminal proton ([4]).
13C NMR Chemical Shift Analysis
The 13C NMR spectrum relies heavily on hybridization states and the inductive pull of the ether oxygen.
Table 2: 13C NMR Chemical Shift Assignments (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Causality |
| C-Ar (ipso) | 139.0 | C | Deshielded by the alkyl ether substitution. |
| C-Ar (m, o, p) | 127.3 – 128.3 | CH | Standard aromatic carbon resonances. |
| C-4 | 82.0 | C | Internal alkyne sp-carbon; deshielded relative to the terminal carbon. |
| C-2 | 74.5 | C | Quaternary carbon; strongly deshielded by the direct inductive effect of the attached oxygen atom. |
| C-5 | 70.5 | CH | Terminal alkyne sp-carbon; shielded relative to the internal alkyne due to its terminal position. |
| C-6 | 64.5 | CH2 | Typical benzylic ether methylene shift. |
| C-3 | 32.0 | CH2 | Propargylic CH2; positioned alpha to both a quaternary carbon and an alkyne. |
| C-1, C-1' | 26.5 | CH3 | Gem-dimethyl carbons; typical shift for a tert-alkyl ether system. |
2D NMR Validation Strategy
To elevate the analysis from empirical prediction to absolute certainty, a 2D NMR strategy utilizing COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) is required. The following logical network maps the critical cross-peaks that self-validate the molecular connectivity.
Key 2D NMR COSY and HMBC correlations for structural verification.
Self-Validating Experimental Protocol for NMR Acquisition
A self-validating NMR protocol ensures that the data acquired is not merely a snapshot, but a reproducible artifact of the molecule's intrinsic physical properties.
Step 1: Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Causality: CDCl3 is the industry standard for non-polar organics. Residual CHCl3 ( δ 7.26 ppm for 1H, δ 77.16 ppm for 13C) serves as a secondary internal reference to validate the TMS calibration ([5]).
Step 2: Probe Tuning and Matching (ATM) Insert the sample into the spectrometer (e.g., 400 MHz or higher) and execute automated or manual tuning and matching for both the 1H and 13C channels. Causality: Matching the probe's impedance to the sample maximizes the Q-factor, ensuring accurate 90° pulse widths. Advanced multipulse sequences require precise calibration of the 90° pulse width to ensure optimal coherence transfer ([6]).
Step 3: Gradient Shimming Execute 3D gradient shimming (e.g., TopShim) on the Z-axis. Self-Validation Checkpoint: A well-shimmed field is validated by observing a line width at half height (FWHM) of < 0.5 Hz for the TMS peak. This high resolution is strictly required to cleanly resolve the fine 2.7 Hz 4J coupling between H-3 and H-5.
Step 4: 1H NMR Acquisition Acquire the 1H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds. Collect 16 to 32 scans.
Step 5: 13C NMR Acquisition Acquire the 13C spectrum using a power-gated decoupling sequence (zgpg30) to eliminate 1H-13C splitting while retaining the Nuclear Overhauser Effect (NOE) enhancement. Set the relaxation delay (D1) to 2.0 seconds and collect a minimum of 512 scans. Causality: Quaternary carbons (C-2, C-4, C-Ar ipso) lack attached protons and rely on inefficient dipole-dipole relaxation from distant spins. A longer D1 and higher scan count ensure sufficient signal-to-noise (S/N) for these critical nodes ([7]).
Step 6: Processing and Integration Apply zero-filling to 64k data points to improve digital resolution. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Phase and baseline correct manually. Self-Validation Checkpoint: The presence of the exact 2.7 Hz coupling constant in both the propargylic CH2 doublet and the terminal alkyne triplet serves as an internal mathematical validation of their spatial proximity. If the J-values do not match perfectly, the assignment is fundamentally flawed.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
Sources
- 1. 2068725-75-5|(((1-ETHYNYLCYCLOPROPYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]
- 2. Benzene, [[(1,1-dimethyl-3-butyn-1-yl)oxy]methyl]- | 1402615-91-1 [m.chemicalbook.com]
- 3. wiley.com [wiley.com]
- 4. wiley.com [wiley.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. High-Resolution NMR Techniques in Organic Chemistry - Edition 3 - By Timothy D.W. Claridge Elsevier Inspection Copies [inspectioncopy.elsevier.com:443]
- 7. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]
